三甲氧苄胺硫酸盐

描述

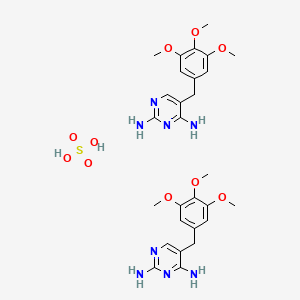

三甲氧苄胺磺酸盐是一种合成抗菌剂,主要用于治疗细菌感染。 它是一种嘧啶衍生物,通过抑制细菌二氢叶酸还原酶发挥作用,二氢叶酸还原酶是一种参与四氢叶酸合成的酶,四氢叶酸对细菌 DNA 和 RNA 合成至关重要 。 这种化合物通常与磺胺甲噁唑联合使用,以增强其抗菌功效 .

科学研究应用

三甲氧苄胺磺酸盐具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究抗菌剂的作用机制。

生物学: 研究人员用它来研究细菌耐药机制和二氢叶酸还原酶在细胞过程中的作用。

医学: 它被广泛研究用于治疗尿路感染、呼吸道感染和胃肠道感染。

作用机制

三甲氧苄胺磺酸盐通过选择性抑制细菌酶二氢叶酸还原酶发挥其抗菌作用。这种抑制阻止了二氢叶酸转化为四氢叶酸,这是细菌 DNA、RNA 和蛋白质合成中的一个关键步骤。 缺乏四氢叶酸会导致细菌生长停止,最终导致细菌细胞死亡 .

生化分析

Biochemical Properties

Trimethoprim sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of thymidine, purines, and certain amino acids . By inhibiting this enzyme, trimethoprim sulfate prevents the formation of tetrahydrofolic acid, thereby disrupting the synthesis of bacterial DNA and RNA . The interaction between trimethoprim sulfate and dihydrofolate reductase is highly specific, and the compound binds to the enzyme with high affinity, leading to competitive inhibition .

Cellular Effects

Trimethoprim sulfate exerts its effects on various types of cells by inhibiting folate metabolism. This inhibition leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . In bacterial cells, this results in the inhibition of DNA replication and cell division, ultimately leading to cell death . Trimethoprim sulfate also affects cellular processes such as cell signaling pathways and gene expression by disrupting the synthesis of key biomolecules . Additionally, it can influence cellular metabolism by altering the availability of folate-dependent cofactors .

Molecular Mechanism

The molecular mechanism of action of trimethoprim sulfate involves the inhibition of dihydrofolate reductase. By binding to the active site of the enzyme, trimethoprim sulfate prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the thymidine synthesis pathway, leading to a decrease in the production of DNA and RNA . The binding interaction between trimethoprim sulfate and dihydrofolate reductase is characterized by high specificity and affinity, resulting in effective enzyme inhibition . Additionally, trimethoprim sulfate can induce changes in gene expression by altering the availability of folate-dependent cofactors required for transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethoprim sulfate can change over time due to factors such as stability and degradation. Trimethoprim sulfate is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to trimethoprim sulfate in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to trimethoprim sulfate can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of trimethoprim sulfate vary with different dosages in animal models. At therapeutic doses, trimethoprim sulfate effectively inhibits bacterial growth and treats infections . At higher doses, it can cause toxic effects, including hematological abnormalities and organ toxicity . In animal studies, trimethoprim sulfate has been shown to induce dose-dependent effects on the gut microbiota, with higher doses leading to more significant alterations in microbial composition . Additionally, threshold effects have been observed, where low doses of trimethoprim sulfate may not produce significant antibacterial activity .

Metabolic Pathways

Trimethoprim sulfate is involved in metabolic pathways related to folate metabolism. It undergoes oxidative metabolism to form several metabolites, including demethylated and hydroxylated products . The primary enzymes involved in the metabolism of trimethoprim sulfate are cytochrome P450 enzymes, which catalyze the oxidation of the compound . The metabolites of trimethoprim sulfate are excreted primarily through the kidneys . The inhibition of dihydrofolate reductase by trimethoprim sulfate also affects metabolic flux by reducing the availability of tetrahydrofolic acid, which is required for the synthesis of nucleotides and amino acids .

Transport and Distribution

Trimethoprim sulfate is well absorbed orally and is distributed widely throughout the body . It penetrates tissues and body fluids, including cerebrospinal fluid, and is concentrated in prostatic tissue . The transport of trimethoprim sulfate within cells involves passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s distribution is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of trimethoprim sulfate is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function can be influenced by the availability of folate-dependent cofactors and the presence of other cellular components involved in folate metabolism . The inhibition of dihydrofolate reductase by trimethoprim sulfate leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cellular processes .

准备方法

合成路线和反应条件

三甲氧苄胺磺酸盐可以通过多步合成过程合成,该过程涉及在碱性条件下使 3,4,5-三甲氧基苄基氯与 2,4-二氨基嘧啶反应。该反应通常使用二甲基甲酰胺等溶剂和氢氧化钠等碱。 产物然后通过重结晶纯化 .

工业生产方法

在工业环境中,三甲氧苄胺磺酸盐的生产涉及使用自动化反应器进行大规模化学合成,以确保一致性和纯度。该过程包括严格的质量控制措施,以符合医药标准。 最终产品通常制成片剂或液体悬浮液,用于医疗用途 .

化学反应分析

反应类型

三甲氧苄胺磺酸盐会发生多种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变其官能团,影响其抗菌特性。

常用试剂和条件

氧化: 过氧化氢或高锰酸钾可用作氧化剂。

还原: 硼氢化钠或氢化铝锂是常见的还原剂。

取代: 卤代溶剂和甲醇钠等亲核试剂用于取代反应.

主要形成的产物

相似化合物的比较

类似化合物

磺胺甲噁唑: 常与三甲氧苄胺磺酸盐联合使用,以发挥其协同作用。

呋喃妥因: 另一种用于治疗尿路感染的抗菌剂。

环丙沙星: 一种广谱抗生素,用于治疗各种细菌感染

独特性

三甲氧苄胺磺酸盐在选择性抑制二氢叶酸还原酶方面是独一无二的,这使其对多种细菌具有高度功效。 它与磺胺甲噁唑的组合增强了其抗菌谱,并降低了细菌耐药的可能性 .

属性

CAS 编号 |

56585-33-2 |

|---|---|

分子式 |

C14H20N4O7S |

分子量 |

388.40 g/mol |

IUPAC 名称 |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |

InChI 键 |

GSKPSSNZVPYRCH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

Key on ui other cas no. |

56585-33-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/new.no-structure.jpg)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)